4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Wirkmechanismus
4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. This leads to cell cycle arrest and apoptosis, or programmed cell death, in cancer cells. The specificity of this compound for these kinases makes it a promising candidate for targeted cancer therapy.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which could have implications for its use in cardiovascular disease. It also has anti-inflammatory properties, which could make it useful for treating autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, this also limits its effectiveness against cancers that do not rely on these pathways. Another limitation is the potential for resistance to develop over time, as with many targeted therapies.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide. One area of interest is its use in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy, to enhance its anti-cancer effects. Another direction is the development of biomarkers to predict which patients are most likely to respond to treatment with this compound. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide involves several steps, starting with the reaction of 4-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-hydroxycycloheptanemethanol in the presence of a base such as triethylamine to produce the desired amide product. The compound is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide has been shown to be effective against a variety of cancer cell lines in preclinical studies, including lymphoma, leukemia, and solid tumors. It works by inhibiting the activity of several kinases that are involved in cell signaling pathways, including BTK, FLT3, and AKT. These pathways are often dysregulated in cancer cells, leading to uncontrolled growth and survival.
Eigenschaften
IUPAC Name |
4-chloro-N-[(1-hydroxycycloheptyl)methyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-21-14-10-12(17)6-7-13(14)15(19)18-11-16(20)8-4-2-3-5-9-16/h6-7,10,20H,2-5,8-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJFKLUDMDHGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)NCC2(CCCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.